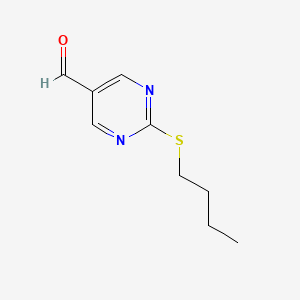

2-(Butylthio)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-butylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-2-3-4-13-9-10-5-8(7-12)6-11-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJOTWCAJTZPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589760 | |

| Record name | 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-13-7 | |

| Record name | 2-(Butylthio)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Butylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Butylthio)pyrimidine-5-carbaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. This document delves into its chemical identity, synthesis, characterization, and key applications, with a focus on its role in the development of novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its presence in nucleobases and its ability to participate in a wide range of biological interactions. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound (CAS No. 915920-13-7) has emerged as a valuable intermediate due to its unique combination of a reactive aldehyde group and a modifiable thioether linkage. This dual functionality makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and agrochemical development.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 915920-13-7 | [4] |

| Molecular Formula | C₉H₁₂N₂OS | [4] |

| Molecular Weight | 196.27 g/mol | [4] |

| Appearance | Not explicitly stated, but related compounds are yellow crystalline powders or liquids. | [3][5] |

| Purity | ≥ 95% (by NMR) | [3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage | Store at 0-8°C to ensure stability. | [5] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

Sources

Technical Profile: 2-(Butylthio)pyrimidine-5-carbaldehyde

[1][2][3][4][5]

Executive Technical Summary

2-(Butylthio)pyrimidine-5-carbaldehyde (CAS: 915920-13-7) is a specialized heterocyclic intermediate used primarily in the discovery of bioactive small molecules.[1] Characterized by an electron-deficient pyrimidine core substituted with a lipophilic thioether at the C2 position and a reactive formyl group at the C5 position, it serves as a critical scaffold for synthesizing kinase inhibitors (e.g., Syk, CDK) and antiviral agents.[1]

Its dual-functional nature allows for orthogonal derivatization: the aldehyde supports reductive aminations and condensations, while the thioether provides lipophilicity or serves as a latent leaving group (via oxidation to sulfone) for late-stage nucleophilic substitution.[1]

Chemical Identity & Physical Properties[4][6]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 915920-13-7 |

| Molecular Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.27 g/mol |

| Smiles | CCCCSC1=NC=C(C=O)C=N1 |

| Appearance | Pale yellow solid or oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved via Nucleophilic Aromatic Substitution (SₙAr) .[1] This pathway is preferred over de novo ring construction due to the commercial availability of the 2-chloropyrimidine precursor and higher regioselectivity.[1]

Method A: SₙAr Displacement (Primary Protocol)

This protocol utilizes the electron-deficient nature of the pyrimidine ring, activated by the electron-withdrawing formyl group at C5, to facilitate the displacement of the C2-chloride by the butylthiolate nucleophile.[1]

-

Precursor: 2-Chloropyrimidine-5-carbaldehyde[1]

-

Reagent: 1-Butanethiol[1]

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: DMF or Acetonitrile (

)[1]

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with 2-chloropyrimidine-5-carbaldehyde (1.0 eq) and anhydrous MeCN (0.2 M concentration).

-

Activation: Add anhydrous

(1.5 eq) and stir at 0°C for 15 minutes under nitrogen. -

Addition: Dropwise add 1-butanethiol (1.1 eq). The reaction is exothermic; maintain temperature <10°C during addition.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) yields the product as a pale yellow solid/oil.[1]

Method B: Vilsmeier-Haack Formylation (Alternative)[4]

-

Reagents:

/ DMF -

Note: This method is less preferred due to harsh conditions (

) and potential competition with the sulfur moiety, but is viable if the non-formylated pyrimidine is the starting material.[1]

Mechanism of Synthesis (SₙAr)

The following diagram illustrates the addition-elimination mechanism where the thiolate attacks the C2 position, forming a Meisenheimer-like complex before chloride expulsion.[1]

Figure 1: SₙAr mechanism showing the nucleophilic attack of butylthiolate on the electron-deficient pyrimidine core.[1]

Reactivity Profile & Functionalization

The compound's utility stems from its orthogonal reactivity.[1] The C5-Aldehyde serves as a "handle" for building molecular complexity, while the C2-Thioether acts as a lipophilic anchor that can be later activated.[1]

Aldehyde Functionalization (C5)[4]

-

Reductive Amination: Reaction with primary/secondary amines using

to form amine-linked inhibitors.[1] -

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl-linked derivatives.[1]

-

Oxidation: Conversion to carboxylic acid (

) for amide coupling.[1]

Thioether Activation (C2)

While the butylthio group is stable under standard conditions, it can be oxidized to the sulfone (

Figure 2: Divergent synthesis map illustrating the orthogonal reactivity of the C5 aldehyde and C2 thioether.[1]

Applications in Drug Discovery[4][6]

Kinase Inhibition (Syk & CDK)

The pyrimidine-5-carbaldehyde scaffold is a privileged structure in kinase inhibitor design.[1] The aldehyde is frequently converted to an aminopyrimidine motif which forms critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

-

Syk (Spleen Tyrosine Kinase): Used in the synthesis of inhibitors for allergic and autoimmune diseases (e.g., rheumatoid arthritis).[1] The butyl chain occupies the hydrophobic back-pocket (Gatekeeper region), improving potency.[1]

-

CDK (Cyclin-Dependent Kinase): Analogues serve as precursors for CDK inhibitors used in oncology.[1]

Heterocyclic Building Block

The compound acts as a precursor for fused ring systems.[1] For example, reaction with hydrazines can yield pyrazolo[3,4-d]pyrimidines, a core structure found in drugs like Ibrutinib.[1]

Handling, Safety & Characterization

Safety Protocols

-

Stench: Thiol derivatives and byproducts (butanethiol) have a low odor threshold.[1] ALL manipulations must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be used to quench glassware to oxidize residual thiols before washing.[1]

-

Sensitization: Pyrimidine aldehydes can be skin sensitizers.[1] Wear nitrile gloves and eye protection.[1]

Characterization Data (Predicted)

References

-

Chemical Identity & CAS: Sigma-Aldrich. This compound Product Detail. Link (Verified via CAS 915920-13-7 search).[1]

-

SₙAr Reactivity: Shepherd, R. G., et al. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."[1] Journal of the Chemical Society C, 1967.[1] Link

-

Kinase Applications: Hisamichi, H., et al. "Novel pyrimidine-5-carboxamide derivatives."[1] European Patent EP1054004A1, 2000.[1] Link

-

Vilsmeier-Haack General Protocol: Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[1][6] Comprehensive Organic Synthesis, 1991.[1]

Part 1: Physicochemical Profile & Solubility Logic

[1]

To select the correct solvent, one must understand the competing molecular forces within the structure.[1]

Structural Analysis:

-

Pyrimidine Core: Electron-deficient aromatic ring; contains basic nitrogens (H-bond acceptors).[1]

-

C5-Aldehyde: Highly reactive electrophile; polar; susceptible to oxidation and hemiacetal formation in protic solvents.[1]

-

C2-Butylthio Group: The dominant solubility driver.[1] The four-carbon aliphatic chain disrupts crystal lattice packing (lowering melting point) and drastically increases lipophilicity (LogP shift ~ +2.0 vs. unsubstituted pyrimidine).[1]

Predicted Solubility Matrix The following table categorizes solvents based on interaction type and experimental utility.

| Solvent Class | Specific Solvents | Solubility Status | Technical Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary Extraction/Solubilization. The dipole-dipole interactions align well with the pyrimidine core, while the organic nature accommodates the butyl chain. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction Medium. Excellent for nucleophilic substitutions (S_NAr) or condensations.[1] Hard to remove; avoid for simple transfers.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Reaction Medium. Good general solubility. THF is ideal for organometallic additions to the aldehyde.[1] |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction & Purification. The standard solvent for partitioning against water.[1] |

| Alcohols | Methanol, Ethanol | Moderate/Reactive | Use with Caution. Soluble, but the aldehyde can form equilibrium hemiacetals. Useful for recrystallization of derivatives, but risky for the pure aldehyde storage.[1] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | Precipitation/Purification. The compound is likely to "oil out" rather than crystallize. Used as the non-polar eluent in chromatography.[1] |

| Water | Water, Brine | Insoluble | Wash Medium. The butyl chain renders the molecule hydrophobic enough to allow efficient partitioning into organic layers during workup. |

Part 2: Experimental Protocols

Protocol A: Solubility Screening & Solvent Selection

Objective: To determine the optimal solvent for a specific reaction or purification step.

Step-by-Step Methodology:

-

Preparation: Place 10 mg of this compound into a 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation:

-

Thermal Stress (Optional): If insoluble at 25°C, heat to 50°C. Warning: Do not heat aldehydes in alcohols or amines without catalytic control.

Protocol B: Purification via Flash Column Chromatography

Context: Since the compound is often a liquid/oil, recrystallization is difficult.[1] Silica gel chromatography is the gold standard.

Part 3: Visualization of Workflows

Diagram 1: Solubility & Purification Decision Tree

This logic flow guides the researcher from crude reaction mixture to pure compound based on physical state and solubility.[1]

Figure 1: Decision tree for purification based on the physical state of the crude material.[1] The liquid nature of the butylthio derivative often necessitates chromatography over crystallization.

Diagram 2: Reactivity & Solvent Interaction Logic

This diagram illustrates how solvent choice impacts the stability of the aldehyde and sulfide functional groups.[1]

Figure 2: Mechanistic interaction map showing solvent and environmental risks.[1] Polar aprotic solvents offer the highest stability, while protic solvents introduce equilibrium side-reactions.

Part 4: Handling & Storage Recommendations

-

Inert Atmosphere: Due to the susceptibility of the aldehyde to oxidation (to carboxylic acid) and the sulfide to oxidation (to sulfoxide), store under Nitrogen or Argon .[1]

-

Temperature: Store at 0-8°C (Refrigerator) to maintain chemical stability and reduce the rate of oxidative degradation [1].

-

Air Sensitivity: The compound is classified as air-sensitive.[1][2] Degas all solvents (sparge with N2) prior to dissolution for sensitive catalytic reactions.[1]

References

-

Chem-Impex International. "this compound Product Page."[1] Chem-Impex Catalog. Accessed 2024.[1] Link

-

PubChem. "2-(Ethylthio)pyrimidine-5-carbaldehyde (Analogous Data)." National Library of Medicine.[1] Accessed 2024.[1] Link

-

Patrick-Armand, A., et al. "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines."[1][3] Open Journal of Medicinal Chemistry, vol. 11, 2021, pp. 27-39.[1][3] (Demonstrates purification of alkylthio-pyrimidines via EtOAc/Hexane chromatography). Link

Strategic Synthesis of 2-(Alkylthio)pyrimidine Derivatives: A Technical Guide

Executive Summary

This guide addresses the synthesis of 2-(alkylthio)pyrimidine derivatives, a critical pharmacophore in medicinal chemistry found in anticancer (e.g., tyrosine kinase inhibitors) and antiviral agents.[1] The technical core focuses on the regioselective control of S-alkylation over N-alkylation, a common challenge due to the ambient nucleophilicity of the pyrimidine-2-thione scaffold. By leveraging Hard-Soft Acid-Base (HSAB) theory and precise solvent/base selection, this guide provides a self-validating framework for high-yield synthesis.

Part 1: Strategic Importance & Mechanistic Core

The Pharmacophore Context

The 2-(alkylthio)pyrimidine moiety serves as a bioisostere for purines, making it highly effective in targeting ATP-binding sites in kinases. The thioether linkage provides unique lipophilicity and metabolic stability profiles compared to its oxygen or nitrogen counterparts.

The Tautomeric Challenge: S- vs. N-Alkylation

The starting material, 2-mercaptopyrimidine, exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under basic conditions, the resulting thioamide anion is an ambident nucleophile .

-

Sulfur (S): A "soft" nucleophile (high polarizability, low charge density).

-

Nitrogen (N): A "hard" nucleophile (low polarizability, high charge density).

Scientific Directive: To achieve exclusive S-alkylation (the target), one must pair the soft sulfur center with a soft electrophile (alkyl halides) in a solvent that does not shield the sulfur's nucleophilicity.

Caption: Mechanistic pathway showing the divergence between S- and N-alkylation based on HSAB principles.

Part 2: Primary Synthetic Protocols

Protocol A: Standard S-Alkylation (High-Throughput Compatible)

This protocol utilizes Potassium Carbonate (

Reagents:

-

2-Mercaptopyrimidine (1.0 equiv)

-

Alkyl Halide (1.1 equiv) - Note: Iodides/Bromides are softer than Chlorides.

- (1.2 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-mercaptopyrimidine and anhydrous DMF (5 mL/mmol). Stir until dissolved.

-

Deprotonation: Add

in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: Suspension may thicken. -

Addition: Add the Alkyl Halide dropwise.

-

Reaction: Stir at RT for 2–4 hours.

-

Self-Validating Check: Monitor via TLC.[1] The starting thiol is highly polar (low

); the product is less polar (higher

-

-

Workup (Precipitation Method): Pour the reaction mixture into 5 volumes of ice-cold water.

-

Success Indicator: Immediate formation of a white/off-white precipitate indicates the hydrophobic S-alkyl product.

-

-

Isolation: Filter the solid, wash with water (to remove inorganic salts), and dry under vacuum.

Protocol B: Green Phase-Transfer Catalysis (Industrial Scale)

For larger scales where DMF removal is difficult, a biphasic system using a Phase Transfer Catalyst (PTC) is superior.

Reagents:

-

Solvent A: Water (containing NaOH, 1.5 equiv)

-

Solvent B: Dichloromethane (DCM) or Toluene

-

Catalyst: Tetrabutylammonium Bromide (TBAB, 5 mol%)

Methodology:

-

Dissolve 2-mercaptopyrimidine in the aqueous NaOH solution.

-

Dissolve the alkyl halide in DCM.

-

Combine phases and add TBAB.

-

Stir vigorously at RT. The TBAB shuttles the thiolate anion into the organic phase where it reacts rapidly with the alkyl halide.

Part 3: Data & Validation

Quantitative Comparison of Methods

| Parameter | Protocol A ( | Protocol B (PTC/Water-DCM) | Protocol C (NaH/THF) |

| Yield | 85–95% | 80–90% | 70–85% |

| Regioselectivity (S:N) | >99:1 | >95:5 | ~90:10 |

| Reaction Time | 2–4 Hours | 4–8 Hours | 1–2 Hours |

| Purification | Precipitation (Simple) | Extraction Required | Chromatography Required |

| Scalability | Moderate (DMF waste) | High (Green) | Low (Safety hazards) |

Self-Validating Analytical Systems

To ensure the integrity of the synthesis, use the following spectroscopic markers to distinguish the S-alkyl product from the N-alkyl impurity.

-

1H NMR (DMSO-d6):

-

S-Alkyl (Target): The protons on the

-carbon attached to sulfur typically appear at -

N-Alkyl (Impurity): The protons on the

-carbon attached to nitrogen appear further downfield, typically

-

-

IR Spectroscopy:

-

Disappearance of the broad N-H stretch (3200–3400

) and the C=S stretch (1100–1200

-

Part 4: Experimental Workflow Diagram

Caption: Decision-tree workflow for the synthesis and isolation of 2-(alkylthio)pyrimidines.

References

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. Available at: [Link]

-

Synthesis of 2-S-Substituted Pyrimidine Derivatives: As Anti-Tumor Agent. Jetir.Org. Available at: [Link]

-

Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

-

Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Technical Monograph: 2-(Butylthio)pyrimidine-5-carbaldehyde

Strategic Sourcing, Chemical Reactivity, and Application in Medicinal Chemistry

Executive Summary

2-(Butylthio)pyrimidine-5-carbaldehyde (CAS: 915920-13-7) is a specialized heterocyclic building block critical to the development of kinase inhibitors, antivirals, and agrochemicals. Its structural duality—featuring an electrophilic aldehyde at C5 and a lipophilic, oxidizable thioether at C2—renders it a "lynchpin" scaffold. This guide provides a technical roadmap for sourcing this compound with high fidelity, validating its purity, and exploiting its reactivity in drug discovery campaigns.

Chemical Profile & Structural Logic[1]

Identity & Physicochemical Properties

The butylthio moiety imparts significant lipophilicity compared to its methylthio analogs, often utilized to probe hydrophobic pockets in ATP-binding sites of kinases.

| Property | Specification |

| IUPAC Name | 2-(Butylsulfanyl)pyrimidine-5-carbaldehyde |

| CAS Number | 915920-13-7 |

| Molecular Formula | |

| Molecular Weight | 196.27 g/mol |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |

| LogP (Predicted) | ~2.5 (High lipophilicity relative to methylthio analogs) |

Structural Versatility (The "Lynchpin" Concept)

The molecule functions as a bifunctional electrophile/nucleophile switch.

-

C5-Aldehyde: Ready for reductive amination, Knoevenagel condensation, or oxidation to carboxylic acid.

-

C2-Thioether: A "masked" leaving group. While stable initially, oxidation (using mCPBA or Oxone) converts the sulfide to a sulfone (

), which is an excellent leaving group for nucleophilic aromatic substitution (

Strategic Sourcing Intelligence

Finding a reliable supplier for 915920-13-7 requires navigating beyond general catalog aggregators. The synthesis typically involves the Vilsmeier-Haack formylation of 2-(butylthio)pyrimidine, which can leave residual chlorinated byproducts.

Supplier Tier Analysis

Note: Supplier stock fluctuates. The following categorization is based on historical catalog reliability for heterocyclic building blocks.

| Tier | Supplier Profile | Recommended Use | Key Vendors (Representative) |

| Tier 1: Primary Manufacturers | High stock, batch-specific CoAs, bulk capability (kg scale). | Scale-up, GMP starting material. | Combi-Blocks , Enamine , WuXi AppTec |

| Tier 2: Catalog Aggregators | Broad inventory, variable lead times (often drop-ship). | HTS Library expansion, Hit-to-Lead. | Sigma-Aldrich , Fisher Scientific , Chem-Impex |

| Tier 3: Boutique Synthesis | Custom synthesis focus, high cost, high purity. | Late-stage Lead Op, Reference Standards. | Synthonix , Aronis |

Supplier Qualification Workflow (DOT Visualization)

The following decision tree illustrates the logic for accepting a batch of this thio-aldehyde, specifically addressing the risk of oxidation (sulfoxide impurities) or hydrolysis.

Figure 1: Quality Control workflow for incoming thio-pyrimidine batches. High contrast nodes indicate critical decision points.

Synthetic Protocols & Application

Reaction Pathway Map

The utility of this compound lies in its ability to generate diverse libraries.

Figure 2: Divergent synthesis pathways. The oxidation pathway (Red) transforms the stable precursor into a reactive electrophile.

Detailed Protocol: Reductive Amination (Scaffold Extension)

Context: This protocol attaches a solubilizing group or pharmacophore to the C5 position while leaving the C2-thioether intact for later modification.

Reagents:

-

This compound (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (cat., if amine is basic)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add TEA (1.1 eq). Stir at Room Temperature (RT) for 1 hour.

-

Checkpoint: Monitor by LCMS. You should see the imine mass (

).

-

-

Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 4–16 hours.

-

Quench: Add saturated aqueous

(5 mL). Stir vigorously for 10 minutes. -

Extraction: Extract with DCM (3 x 10 mL). Dry organics over

, filter, and concentrate. -

Purification: Flash chromatography (typically MeOH/DCM gradient).

Detailed Protocol: Activation via Oxidation (C2-Modification)

Context: Converting the butylthio group into a leaving group.

Procedure:

-

Dissolve the pyrimidine derivative in DCM. Cool to 0°C.

-

Add m-CPBA (2.2 – 2.5 eq) portion-wise.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Safety Note: m-CPBA is shock-sensitive in dry form; keep wet or in solution.

-

Workup: Wash with

(to quench peroxide) followed by -

Result: The resulting sulfone is highly reactive. It can be reacted in situ or isolated to react with diverse amines (S_NAr conditions: THF/Dioxane, DIPEA, 60–80°C).

Safety & Handling

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Odor: Thioethers often possess a stench. Handle in a well-ventilated fume hood. Bleach (hypochlorite) is effective for neutralizing sulfur odors on glassware.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26183393, 2-(Benzylthio)pyrimidine-5-carbaldehyde. (Analogous structure reference). Retrieved from [Link]

- VanderMey, P. A., et al. (2018).Synthesis and Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for thio-pyrimidine scaffold utility).

Sources

Methodological & Application

Application Note: Advanced Cyclocondensation Strategies for Pyrimidine Synthesis in Drug Discovery

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless natural and synthetic molecules of profound biological importance. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it is integral to the structure of DNA and RNA.[1][2] Beyond this central role in genetics, the pyrimidine scaffold is a "privileged structure" in drug design, prized for its ability to engage with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

This versatility has led to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4][5] Consequently, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a pyrimidine core, underscoring the scaffold's therapeutic value in modern medicine.[6][7]

Cyclocondensation reactions represent the most direct and atom-economical approach to constructing the pyrimidine ring. These reactions, which typically involve the formation of two new bonds in a single synthetic operation, are indispensable tools for researchers in organic synthesis and drug development. This guide provides an in-depth exploration of the key cyclocondensation strategies, focusing on the underlying mechanisms, modern catalytic advancements, detailed experimental protocols, and practical troubleshooting for the synthesis of medicinally relevant pyrimidines.

Foundational Strategy: The Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component cyclocondensation that remains one of the most reliable and straightforward methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[8] The classic reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9]

Reaction Mechanism and Rationale

Understanding the reaction mechanism is critical for optimization and troubleshooting. While debated for years, the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[10][11]

-

Step 1: Iminium Ion Formation (Rate-Limiting): The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms an N-acyliminium ion, which is a potent electrophile. The choice of acid catalyst (Brønsted or Lewis) is crucial here to facilitate the dehydration and formation of this key intermediate.[8]

-

Step 2: Nucleophilic Attack: The enol form of the β-ketoester acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step forms the carbon-carbon bond that establishes the backbone of the final product.[9]

-

Step 3: Cyclization and Dehydration: The open-chain ureide intermediate then undergoes an intramolecular cyclization. The terminal amino group attacks the ketone carbonyl, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[10]

// Connections Aldehyde -> Iminium [label="+ Urea, H⁺"]; Urea -> Iminium; Iminium -> Adduct [label="+ Ketoester (enol)"]; Ketoester -> Adduct; Adduct -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="- H₂O"]; }

Caption: Figure 1: Accepted Mechanism of the Biginelli Reaction.

Modern Catalytic and Methodological Enhancements

Classical Biginelli conditions often suffer from long reaction times, harsh conditions, and low yields.[12] Modern synthetic chemistry has introduced significant improvements.

-

Lewis and Brønsted Acid Catalysis: A wide range of catalysts have been developed to improve reaction efficiency. Lewis acids like Yb(OTf)₃, InCl₃, and FeCl₃ can activate the aldehyde carbonyl, accelerating the initial condensation step.[10] Brønsted acids remain effective and are often used in combination with new solvent systems.

-

Microwave and Ultrasound Irradiation: These non-classical energy sources dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[12][13] Microwave-assisted synthesis under solvent-free conditions is a particularly powerful green chemistry approach, minimizing waste and energy consumption.[14]

-

Solvent-Free and Ionic Liquid Conditions: Performing the reaction neat or in ionic liquids can enhance reaction rates and simplify product isolation.[10][15]

Alternative Cyclocondensation Routes

While the Biginelli reaction is a workhorse, other cyclocondensation strategies offer access to different substitution patterns on the pyrimidine ring.

Synthesis from 1,3-Dicarbonyl Compounds and Amidines

This is a highly versatile [3+3] cycloaddition approach for synthesizing fully aromatic pyrimidines. The reaction involves the condensation of a 1,3-dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane) with an amidine (e.g., guanidine, benzamidine).

-

Mechanism Rationale: The reaction proceeds via initial condensation between one of the carbonyl groups of the dicarbonyl compound and an amino group of the amidine to form an enamine intermediate. Subsequent intramolecular cyclization onto the second carbonyl group, followed by dehydration, yields the aromatic pyrimidine ring. The choice of base or acid catalyst is critical to drive the condensation and dehydration steps efficiently.

Caption: Figure 2: Pyrimidine Synthesis from 1,3-Dicarbonyls.

Multi-component Reactions from Nitriles

One-pot reactions involving nitriles provide access to highly functionalized pyrimidines. For instance, a three-component reaction between an aldehyde, malononitrile, and benzamidine can yield pyrimidine-5-carbonitrile derivatives.[16] This approach is valuable for building molecular complexity rapidly.

Detailed Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol describes the synthesis of a model dihydropyrimidinone (DHPM) using a modern, efficient, and environmentally benign method.

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Purity |

| Benzaldehyde | 106.12 | 10.0 | 1.02 mL | ≥99% |

| Ethyl Acetoacetate | 130.14 | 10.0 | 1.27 mL | ≥99% |

| Urea | 60.06 | 15.0 | 0.90 g | ≥99% |

| Ytterbium(III) Triflate | 610.19 | 0.5 (5 mol%) | 0.305 g | ≥98% |

| Ethanol | 46.07 | - | ~20 mL | Reagent Grade |

| Deionized Water | 18.02 | - | ~50 mL | - |

Equipment:

-

Dedicated scientific microwave reactor with temperature and pressure sensors.

-

10 mL microwave reaction vessel with a magnetic stir bar.

-

Round-bottom flask (50 mL).

-

Büchner funnel and filter paper.

-

Standard laboratory glassware.

Step-by-Step Procedure:

-

Reactant Preparation: To the 10 mL microwave reaction vessel, add benzaldehyde (10.0 mmol, 1.02 mL), ethyl acetoacetate (10.0 mmol, 1.27 mL), urea (15.0 mmol, 0.90 g), and Ytterbium(III) triflate (0.5 mmol, 0.305 g).

-

Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100°C for 5-10 minutes.[12] Monitor the reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Scientist's Note: The use of a 1.5 excess of urea helps to drive the reaction to completion. Yb(OTf)₃ is an efficient, recyclable Lewis acid catalyst that is particularly effective under solvent-free conditions.[10] Microwave heating ensures rapid and uniform energy transfer, drastically reducing reaction time compared to conventional heating.[14]

-

-

Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Add approximately 10 mL of ice-cold water to the solidified reaction mixture.

-

Precipitation and Filtration: Vigorously stir the slurry with a glass rod to break up the solid. The product will precipitate out of the aqueous medium. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid on the filter paper thoroughly with cold deionized water (2 x 20 mL) to remove any unreacted urea and the water-soluble catalyst.

-

Recrystallization (Purification): Transfer the crude solid to a 50 mL round-bottom flask. Add a minimal amount of hot ethanol and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 85-95%.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Proactive troubleshooting is key to successful synthesis.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Use a fresh batch of catalyst or regenerate if possible. 2. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature.[17] 3. Ensure high purity of all reactants, especially the aldehyde. |

| Formation of Fluorescent Byproduct | Hantzsch-type 1,4-dihydropyridine formation from urea decomposition into ammonia at high temperatures. | Lower the reaction temperature. The Biginelli pathway is generally favored at milder temperatures compared to the Hantzsch pathway.[17] |

| Difficulty in Purification | Formation of N-acylurea or bis-ureide byproducts. | Optimize the stoichiometry; avoid a large excess of urea. Purification can sometimes be improved by switching the recrystallization solvent or using column chromatography. |

| Product Oiling Out During Recrystallization | Product has low melting point or is impure, leading to a depressed melting point. | Ensure the crude product is sufficiently pure before recrystallization. Try a different solvent system or use a co-solvent mixture (e.g., ethanol/water). |

Applications in Drug Development

The pyrimidine core synthesized via cyclocondensation is present in numerous FDA-approved drugs, highlighting the industrial relevance of these reactions.

-

Anticancer Agents: Many kinase inhibitors used in oncology, such as those targeting EGFR, contain a pyrimidine scaffold.[7] The ability of the pyrimidine nitrogens to act as hydrogen bond acceptors is crucial for binding within the ATP pocket of kinases.

-

Antiviral and Antimicrobial Agents: Pyrimidine derivatives are central to many antiviral and antibacterial therapies.[4][18] Their structural similarity to endogenous nucleosides allows them to interfere with viral or bacterial replication processes.

-

Cardiovascular Drugs: Dihydropyrimidinones synthesized via the Biginelli reaction have been developed as calcium channel blockers and antihypertensive agents.[8]

The continued exploration of pyrimidine chemistry, driven by efficient and scalable cyclocondensation reactions, promises to deliver the next generation of therapeutics for a wide range of human diseases.[6][19]

References

-

J&K Scientific LLC. (2021). Biginelli Reaction. Available at: [Link]

-

Al-Ostath, A. et al. (2021). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Egyptian Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

-

Mohaisen, R.J., & Hassan, H.A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

-

Kaveti, B. et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Available at: [Link]

-

Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Available at: [Link]

-

Al-Zaydi, K.M. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

-

Ninja Nerd. (2020). Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

-

Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube. Available at: [Link]

-

Rostamizadeh, S. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Singh, K. et al. (2025). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link]

-

Zhang, Y. et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]

-

Singh, K. et al. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

Asian Journal of Chemistry. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Available at: [Link]

-

Stan, D. et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. Available at: [Link]

-

Desale, S.D. et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link]

-

MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Available at: [Link]

-

ResearchGate. (2025). (PDF) An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

-

ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Available at: [Link]

-

ChemRxiv. (n.d.). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

-

Fajer, A. et al. (2023). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed. Available at: [Link]

-

ResearchGate. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Available at: [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

-

SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

-

PubMed. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. Available at: [Link]

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. microbenotes.com [microbenotes.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. growingscience.com [growingscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. orientjchem.org [orientjchem.org]

- 19. gsconlinepress.com [gsconlinepress.com]

Application Note: Strategic Utilization of 2-(Butylthio)pyrimidine-5-carbaldehyde in Kinase Inhibitor Design

Executive Summary

This guide details the application of 2-(butylthio)pyrimidine-5-carbaldehyde (CAS: variable based on specific isomer/salt) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. The pyrimidine core acts as a bioisostere of the adenine ring found in ATP, making it a cornerstone in drug discovery for targets such as CDK , p38 MAPK , and EGFR .

This note provides two validated synthetic workflows:

-

C5-Position Extension: Exploiting the aldehyde "warhead" for solubilizing tail attachment via reductive amination.

-

C2-Position Diversification: Activating the butylthio group for nucleophilic aromatic substitution (

) to access diverse hinge-binding motifs.

Structural Biology & Mechanism

The "Privileged" Scaffold

In the context of the kinase ATP-binding pocket, the pyrimidine ring serves as the Hinge Binder .[1][2]

-

N1/N3 Interaction: These nitrogens typically accept hydrogen bonds from the backbone amide of the kinase hinge region (e.g., Val, Leu, or Ala residues).

-

C5-Aldehyde (The Vector): Points towards the solvent-exposed region or the ribose-binding pocket, ideal for attaching solubilizing groups (morpholines, piperazines) that improve pharmacokinetic (PK) profiles.

-

C2-Butylthio (The Anchor/Leaving Group): Initially occupies the hydrophobic pocket near the Gatekeeper residue. Synthetically, this is a "dummy" group intended for displacement by amines that confer selectivity.

Visualizing the Chemical Space

The following diagram illustrates how this single precursor branches into two distinct optimization pathways.

Figure 1: Divergent synthetic pathways for the this compound scaffold.

Workflow A: C5-Tail Extension (Reductive Amination)

Objective: Convert the C5-aldehyde into a secondary or tertiary amine to improve water solubility or target solvent-front residues.

Scientific Rationale

Direct reduction of the aldehyde to an alcohol limits binding affinity. Reductive amination preserves the carbon chain while introducing a basic nitrogen, which can form salt bridges with Asp or Glu residues in the kinase pocket. Sodium triacetoxyborohydride (STAB) is selected over

Protocol 1: Reductive Amination

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Amine: Morpholine, Piperazine, or substituted aniline (1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Reducing Agent:

(1.5 equiv) -

Catalyst: Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the scaffold (1 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Catalysis: Add 1-2 drops of glacial acetic acid. Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

-

Reduction: Cool the mixture to 0°C. Add

(1.5 mmol) portion-wise. -

Reaction: Allow to warm to RT and stir overnight (12–16 h).

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over

Data Summary: Common Amines & Yields

| Amine Input | Product Type | Exp. Yield | LogP (Calc) |

|---|---|---|---|

| Morpholine | Solubilizing Tail | 85-92% | 1.2 |

| N-Methylpiperazine | Solubilizing Tail | 80-88% | 0.9 |

| Aniline | Hydrophobic Ext. | 65-75% | 2.8 |

Workflow B: C2-Core Diversification ( )

Objective: Replace the butylthio group with a specific amine to define the inhibitor's selectivity profile.

Scientific Rationale

The alkylthio group is a poor leaving group on the pyrimidine ring. Direct displacement requires harsh conditions (high heat, sealed tube) which may degrade sensitive functional groups. The "Expert" approach involves oxidizing the sulfide (

Protocol 2: Oxidation & Displacement

Reagents:

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max) or Oxone.

-

Nucleophile: Primary/Secondary Amine.[3]

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

Phase 1: Activation (Oxidation)

-

Dissolve the C5-substituted pyrimidine (from Workflow A) in DCM.

-

Cool to 0°C. Add m-CPBA (2.2 equiv) slowly to ensure full oxidation to sulfone.

-

Stir for 2–4 hours at RT.

-

Workup: Wash with

(to quench peroxides) followed by saturated

Phase 2: Displacement (

-

Dissolve the sulfone intermediate in 1,4-Dioxane or THF.

-

Add the target amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Heat to 60–80°C for 2–6 hours.

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc) or Preparative HPLC.

Visualizing the Reaction Mechanism

The following diagram details the activation and substitution logic.

Figure 2: Activation of the thioether via oxidation to sulfone, facilitating mild displacement.

Quality Control & Validation

To ensure the integrity of the generated inhibitors, the following QC parameters are mandatory:

-

NMR Validation:

-

Aldehyde Step: Disappearance of the singlet at ~10.0 ppm (CHO) and appearance of methylene protons (~3.5–4.0 ppm) adjacent to the new amine.

-

Displacement Step: Disappearance of the butyl chain signals (multiplets at 0.9–3.0 ppm) and appearance of signals corresponding to the new amine at the C2 position.

-

-

LCMS Purity:

-

Target purity >95% (UV 254 nm).

-

Verify mass shift: Oxidation adds +32 Da (Sulfone formation); Displacement results in Mass(Product) = Mass(Sulfone) - Mass(Butylsulfinate) + Mass(Amine).

-

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

-

Baillache, D. J., & Unciti-Broceta, A. (2020).[1] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] RSC Medicinal Chemistry.[1] Available at: [Link]

- Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. (Foundational text on pyrimidine displacements).

-

Organic Chemistry Portal. (2023). "Oxidation of Sulfides to Sulfones." Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 2-(Butylthio)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its unique physicochemical properties have made it a popular template for targeting various biological pathways with therapeutic intent.[1] Among these, the development of pyrimidine-based anti-inflammatory agents represents a promising avenue in the ongoing quest for safer and more effective treatments for inflammatory conditions.[3] Chronic inflammation is a hallmark of many debilitating diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. A key mechanism in the inflammatory cascade involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3] Many existing non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes but are often associated with significant side effects.

This document provides a detailed guide for the synthesis of novel anti-inflammatory agents using 2-(Butylthio)pyrimidine-5-carbaldehyde as a versatile starting material. The presence of the aldehyde functional group at the 5-position of the pyrimidine ring offers a reactive handle for the construction of diverse molecular architectures, including Schiff bases and chalcones, which have shown significant promise as anti-inflammatory compounds.[4][5] The 2-(butylthio) substituent can also be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compounds. We will explore two primary synthetic pathways, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Strategic Approach: Leveraging the Pyrimidine-5-carbaldehyde Core

Our synthetic strategy centers on the reactivity of the aldehyde group of this compound to generate two classes of compounds with established anti-inflammatory potential: Schiff bases and chalcones.

-

Schiff Base Synthesis: The condensation of the pyrimidine aldehyde with various primary amines yields imines (Schiff bases). This reaction is a robust and straightforward method to introduce a wide range of substituents, allowing for the exploration of the structure-activity relationship (SAR). Schiff bases derived from heterocyclic aldehydes have demonstrated significant anti-inflammatory properties.[6]

-

Chalcone Synthesis via Claisen-Schmidt Condensation: The reaction of this compound with substituted acetophenones, under basic conditions, affords chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and are known to possess a broad spectrum of biological activities, including potent anti-inflammatory effects.[5][7]

The following sections provide detailed protocols for these synthetic transformations, along with methods for their biological evaluation.

Visualizing the Synthetic Pathways

The overall synthetic strategy is depicted below, showcasing the conversion of the starting material into two distinct classes of potential anti-inflammatory agents.

Sources

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. rjlbpcs.com [rjlbpcs.com]

- 7. scienceopen.com [scienceopen.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Butylthio)pyrimidine-5-carbaldehyde

Case ID: PUR-PYR-CHO-005 Subject: Chromatography Protocol & Troubleshooting for Alkylthiopyrimidine Aldehydes Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are working with 2-(Butylthio)pyrimidine-5-carbaldehyde (CAS: 915920-13-7).[1] This molecule presents a "triad" of chemical challenges that must be managed simultaneously during purification:

-

The Aldehyde (-CHO): Electrophilic and reactive. Prone to oxidation (to carboxylic acid) and acetal formation if alcohols are used in the mobile phase.

-

The Pyrimidine Core: Nitrogen-containing heterocycle.[2] Although electron-deficient, the nitrogens can still interact with acidic silanols on silica gel, leading to peak tailing.

-

The Thioether (-S-Bu): Lipophilic and odoriferous. Susceptible to oxidation (sulfoxide/sulfone) and requires strict odor control protocols.

This guide provides a self-validating workflow to purify this compound while mitigating decomposition and odor risks.

Module 1: Pre-Purification Diagnostics

Before loading your column, you must characterize the crude mixture to select the correct stationary phase and solvent system.[3]

Impurity Profiling Table

| Component | Polarity (Relative) | Predicted Rf (Hex/EtOAc 4:1) | Detection Method | Risk Factor |

| Butanethiol (Starting Material) | Very Low | > 0.8 | KMnO4 / Smell | Odor Hazard. Elutes immediately. |

| 2-Chloropyrimidine-5-CHO | Low-Medium | ~0.5 - 0.6 | UV (254 nm) | Co-elution risk. |

| Target Product | Medium | 0.3 - 0.4 | UV / DNP Stain | Acid/Base Sensitive. |

| Sulfoxide Byproduct | High | < 0.1 | UV | Formed by air oxidation. |

| Carboxylic Acid (Oxidation) | Very High | 0.0 (Baseline) | Bromocresol Green | Streaks on column. |

Solubility Check

-

Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

-

Avoid: Alcohols (MeOH, EtOH) for dissolution, as they may form hemiacetals with the aldehyde group upon standing.[3]

Module 2: Standard Operating Procedure (Flash Chromatography)

Step 1: Stationary Phase Selection

-

Standard: Irregular Silica Gel (40–63 µm).

-

Alternative: If you observe degradation (aldehyde oxidation) on silica, switch to Neutral Alumina . Silica is slightly acidic (pH ~5), which can catalyze acetal formation or degradation.

Step 2: Mobile Phase Design

Do not use Methanol (MeOH) initially. MeOH can react with the aldehyde on the acidic silica surface to form acetals (e.g., dimethyl acetal), appearing as a new spot after the column.

-

Primary System: Hexane / Ethyl Acetate (Hex/EtOAc).[3]

-

Gradient Profile:

-

Equilibration: 100% Hexane (3 CV - Column Volumes).

-

Elution: 0-30% EtOAc over 10 CV.

-

Hold: 30% EtOAc for 2 CV (Product typically elutes here).

-

Wash: Ramp to 100% EtOAc to flush polar sulfoxides.

-

Step 3: Sample Loading

-

Method: Solid Load is recommended. Dissolve crude in minimal DCM, adsorb onto silica (1:3 ratio), and evaporate to a free-flowing powder.

-

Why? Liquid loading with DCM can cause "band broadening" because DCM is a strong solvent that carries the compound too fast down the column initially.

Step 4: Odor Management (Critical)

The butylthio group can release mercaptan-like odors if hydrolysis occurs or if residual butanethiol is present.

-

Trap: Connect the column outlet/fraction collector vent to a bleach trap (sodium hypochlorite solution). Bleach oxidizes thiols to odorless sulfonates.

Module 3: Visualization & Logic

Workflow Logic: The Purification Decision Tree

This diagram illustrates the decision-making process based on your TLC results.

Figure 1: Decision matrix for optimizing the purification of aldehyde-functionalized pyrimidines.

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost" spot appearing just after my product on the column. What is it?

Diagnosis: This is likely the hemiacetal or acetal derivative.

-

Cause: Did you use Methanol in your mobile phase? Or did you leave the compound on the silica column for too long? Silica is acidic and catalyzes the reaction:

. -

Solution:

-

Switch solvent system to DCM/EtOAc or Hexane/Acetone .

-

If you must use alcohols, add 0.1% Triethylamine (TEA) to the mobile phase to neutralize the silica acidity.

-

Q2: My product peak is tailing (streaking) badly.

Diagnosis: Interaction between the pyrimidine nitrogens and silica silanols.

-

Cause: Although the aldehyde makes the ring electron-poor, the pyrimidine nitrogens retain some basicity.

-

Solution:

-

DCM Flush: Sometimes switching the weak solvent to DCM (e.g., DCM/EtOAc gradient) helps solubilize the compound better than Hexane.

-

Buffer: Add 0.5% Triethylamine (TEA) to the mobile phase. Warning: TEA is basic. Ensure it does not trigger aldol condensation of your aldehyde (unlikely with this specific structure, but possible).

-

Q3: The fractions smell terrible, even the clean ones.

Diagnosis: Trace Butanethiol or Disulfide contamination.

-

Cause: Thio-impurities have extremely low odor thresholds (ppb level). They are lipophilic and may co-elute or "smear" through the column.

-

Solution:

-

Bleach Workup: Treat your waste solvent with bleach.

-

High Vacuum: After concentrating fractions, dry the oil under high vacuum (< 1 mbar) for 4+ hours. The volatile thiol should be removed, whereas your product (MW ~196) is less volatile.

-

Q4: Can I use Reverse Phase (C18) chromatography?

Diagnosis: Yes, but with caveats.

-

Pros: Removes polar impurities (acids) efficiently.

-

Cons: The aldehyde is unstable in water over long periods (hydration).

-

Protocol: Use Water/Acetonitrile (no acid modifier like TFA, which catalyzes degradation). Lyophilize immediately or extract the aqueous fractions with DCM to recover the product.

Module 5: Separation Logic Diagram

Understanding why separation happens ensures you can adapt if the profile changes.

Figure 2: Elution order of common impurities associated with alkylthiopyrimidine aldehydes.

References

-

ChemicalBook. (n.d.). This compound Product Properties and Suppliers. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). Pyrimidine Synthesis and Biological Evaluation.[2][4] PubChem Compound Summary. Retrieved from

- Teledyne ISCO. (n.d.). Flash Chromatography Guide: Purification of Heterocycles.

- Biotage. (n.d.). Strategies for Flash Chromatography of Acid-Sensitive Compounds. (General reference for handling aldehydes on silica).

-

American Chemical Society (ACS). (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis. ACS Omega. Retrieved from (Note: This reference supports the stability and synthesis context of pyrimidine-5-carbaldehydes.)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Recrystallization of Pyrimidine-5-Carbaldehyde Derivatives

Case ID: PYR-5-CHO-REC-001 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Safety Advisory

Welcome to the Purification Technical Support Center. You are accessing this guide because you are encountering difficulties isolating high-purity pyrimidine-5-carbaldehyde derivatives.

The Challenge: Pyrimidine-5-carbaldehydes present a unique "purification paradox." The pyrimidine ring is electron-deficient and polar, while the aldehyde moiety at position 5 is reactive, prone to oxidation (to carboxylic acids) and hydration (to gem-diols). Furthermore, these derivatives often exhibit "oiling out" behavior—phase-separating as gums rather than crystallizing—due to their ability to form strong intermolecular hydrogen bond networks that compete with lattice energy.

Critical Safety Warning:

-

Aldehyde Reactivity: Avoid strong bases during workup; pyrimidine aldehydes are susceptible to Cannizzaro disproportionation.

-

Oxidation Risk: These compounds oxidize in air. Recrystallization should ideally be performed under an inert atmosphere (

or

Solvent Selection Matrix (Knowledge Base)

The choice of solvent is the single most critical variable. Based on field data and solubility parameters, we have categorized solvent systems by derivative type.

Solvent Compatibility Table

| Derivative Class | Primary Solvent | Anti-Solvent | Ratio (v/v) | Notes |

| Amino-substituted (e.g., 4-amino-2-methylthio-) | Ethanol (EtOH) | Water | 1:3 to 1:5 | Standard Protocol. High success rate. Water acts as a strong anti-solvent. |

| Highly Polar / Salts | Methanol (MeOH) | Diethyl Ether | 1:2 | Use for hydrochloride salts. Add ether very slowly to induce cloudiness. |

| Lipophilic / Alkyl-substituted | Ethyl Acetate (EtOAc) | n-Hexane | 1:3 | Good for removing non-polar oily impurities. |

| Highly Insoluble / Fused Systems | DMF or DMSO | Water | 1:10 | Last Resort. High boiling points make solvent removal difficult. |

Interactive Decision Tree: Solvent Selection

Use the following logic flow to determine your starting solvent system.

Figure 1: Logic flow for selecting the initial recrystallization solvent system based on chemical functionality.

Master Protocol: The "Ethanol-Water" Method

This protocol is validated for 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde and structurally similar analogs.

Reagents:

-

Crude Pyrimidine Aldehyde (10 g)

-

Ethanol (Absolute or 95%)

-

Deionized Water

-

Activated Charcoal (Optional, for color removal)

Step-by-Step Workflow:

-

Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (

) until dissolved.-

Tech Tip: If the solution is dark/black, add 5% w/w activated charcoal, stir for 5 mins, and filter hot through Celite.

-

-

Anti-Solvent Addition: Remove from heat. While still warm, add water dropwise until a persistent turbidity (cloudiness) just appears.

-

Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.

-

Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool slowly to room temperature (RT) over 2-3 hours.

-

Why? Rapid cooling traps impurities and causes oiling out.[1]

-

-

Crystallization: Once at RT, move to a

fridge for 4 hours. -

Filtration: Collect crystals via vacuum filtration.

-

Wash: Wash with a cold 1:5 Ethanol:Water mixture.

-

Drying: Dry under high vacuum at

. Do not exceed

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out (forming a gum) instead of crystallizing."

Diagnosis: This is the most common failure mode. It occurs when the compound phase-separates as a liquid before it can nucleate as a solid (Liquid-Liquid Phase Separation). Corrective Actions:

-

The "Seeding" Technique: Keep a tiny amount of crude solid on a spatula. When the oil droplets appear, touch the oil with the solid seed. This provides a nucleation template.

-

The "Scratch" Method: Use a glass rod to vigorously scratch the inner wall of the flask at the interface of the liquid. The microscopic glass shards act as nucleation sites.

-

Solvent Modification: You likely have too much non-polar solvent. Re-dissolve and increase the ratio of the polar component (Ethanol) slightly.

-

Trituration: If it oils out completely, decant the supernatant solvent.[1] Add fresh cold ether or hexane to the oil and sonicate. This often forces the oil to solidify.

Issue 2: "The aldehyde peak in NMR is disappearing / Acid impurity appearing."

Diagnosis: Oxidation of the aldehyde (-CHO) to carboxylic acid (-COOH) by atmospheric oxygen. Corrective Actions:

-

Degas Solvents: Sparge your Ethanol and Water with Nitrogen gas for 15 minutes before use.

-

Limit Heat: Do not boil the solvent for extended periods.

-

Add Antioxidant: In extreme cases, adding a trace amount (0.1%) of BHT (Butylated hydroxytoluene) to the solvent can scavenge free radicals, though this introduces a new impurity to remove later.

Issue 3: "Yield is extremely low."

Diagnosis: The compound is too soluble in the solvent mixture, or the "mother liquor" still holds the product. Corrective Actions:

-

Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process (Second Crop).

-

Salting Out: If using water, add NaCl to the aqueous phase to decrease the solubility of the organic pyrimidine (Salting-out effect).

Visualizing the Troubleshooting Workflow

Figure 2: Troubleshooting logic for common recrystallization failures.

References

-

Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Retrieved from [Link]

-

ResearchGate. (2014).[2] How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations - Oiling Out.[2][3][4] Department of Chemistry. Retrieved from [Link]

Sources

Preventing oxidation of the aldehyde group in pyrimidines

Technical Support Center: Pyrimidine Aldehyde Chemistry

A Guide for Researchers on Preventing Aldehyde Group Oxidation

Welcome to the technical support center for synthetic pyrimidine chemistry. As a Senior Application Scientist, I've seen firsthand how the seemingly straightforward chemistry of pyrimidine aldehydes can lead to unexpected challenges, particularly their propensity for oxidation. This guide is structured to address the common issues you might encounter, moving from foundational questions to detailed troubleshooting and validated protocols.

Frequently Asked Questions (FAQs)

Here, we address the high-level questions that often arise when working with these sensitive compounds.

Q1: Why is the aldehyde group on my pyrimidine so susceptible to oxidation?

The aldehyde group is inherently prone to oxidation to a carboxylic acid. On a pyrimidine ring, this reactivity is further influenced by the electron-withdrawing nature of the two nitrogen atoms in the ring. This electronic effect can increase the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack, which is often the initial step in oxidation pathways, especially under aqueous conditions where a gem-diol intermediate can form.[1]

Q2: What are the most common scenarios where I might see unwanted oxidation?

Unintended oxidation is a common side reaction that can occur under various conditions:

-

During storage: If exposed to air (oxygen) over long periods, especially in non-anhydrous solvents.

-

In the presence of mild oxidizing agents: Some reagents used for other transformations in your synthetic route might be sufficiently oxidizing to affect the aldehyde.

-

Under basic or acidic aqueous conditions: These conditions can facilitate the formation of hydrates, which are more easily oxidized than the aldehyde itself.[1]

-

During workup: Standard aqueous workups can sometimes introduce enough dissolved oxygen or create conditions conducive to oxidation.

Q3: What is the primary strategy to prevent the oxidation of a pyrimidine aldehyde?

The most robust and widely accepted strategy is the use of protecting groups .[2][3] A protecting group temporarily and reversibly converts the aldehyde into a less reactive functional group, shielding it from the reaction conditions of subsequent synthetic steps.[2][3] The ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed selectively and in high yield when no longer needed.[4]

In-Depth Guide: Protecting Group Strategy

A deep understanding of why and how to protect the aldehyde group is crucial for multi-step synthesis.

The Mechanism of Oxidation

Before preventing it, it's essential to understand the problem. Aldehyde oxidation often proceeds by converting the aldehyde into a hydrate (a gem-diol) through the addition of water. This hydrate is then oxidized to the carboxylic acid.[1] Common laboratory oxidants that can cause this transformation include potassium permanganate (KMnO4) and chromic acid (H2CrO4).[5]

Caption: Workflow for cyclic acetal protection.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the pyrimidine aldehyde (1.0 equivalent) and toluene (approx. 0.2 M concentration).

-

Reagent Addition: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equivalents).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Separate the layers and extract the aqueous phase twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of a 1,3-Dioxolane Protected Aldehyde

This protocol regenerates the aldehyde using standard acidic hydrolysis.

-

Setup: Dissolve the protected pyrimidine (1.0 equivalent) in a mixture of acetone and water (e.g., a 4:1 ratio).

-

Reagent Addition: Add a catalytic amount of p-TsOH·H₂O (0.1 equivalents) or a stoichiometric amount of a weaker acid like acetic acid.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

-

Workup: Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Purification: Remove the acetone under reduced pressure. Extract the remaining aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde. Further purification may be performed by chromatography if necessary.

References

-

Oxidation of aromatic aldehydes to their carboxylic acid a . ResearchGate. [Link]

-

Oxidation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Oxidation of Aldehydes, Ketones and Carboxylic Acids . GeeksforGeeks. [Link]

-

Oxidation of Aromatic Aldehydes Using Oxone . Journal of Chemical Education. [Link]

-

Protective Groups . Organic Chemistry Portal. [Link]

-

Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity . YouTube. [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]

-

Developments in the Deprotection of Thioacetals . ResearchGate. [Link]

-

Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. [Link]

-

Oxidation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

Hydrates, Hemiacetals, and Acetals . Master Organic Chemistry. [Link]

-

Dimethyl Acetals . Organic Chemistry Portal. [Link]

-

Acetal Formation . Chemistry LibreTexts. [Link]

-

Formation and Reactions of Acetals . Chemistry Steps. [Link]

-

Protecting Groups in Synthesis . KPU Pressbooks. [Link]

-

Acetal Formation . Chemistry LibreTexts. [Link]

-

Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones . JoVE. [Link]

Sources

Work-up procedure for reactions involving 2-(Butylthio)pyrimidine-5-carbaldehyde

Welcome to the technical support center for 2-(Butylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this reagent. The protocols and advice provided are grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to this compound